molecular formula C23H28N4O4 B2828647 3,5-diethyl 2,6-dimethyl-4-[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate CAS No. 2415622-95-4

3,5-diethyl 2,6-dimethyl-4-[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B2828647
CAS No.: 2415622-95-4
M. Wt: 424.501
InChI Key: GJCSZLBSSNCTCU-UHFFFAOYSA-N
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Description

3,5-diethyl 2,6-dimethyl-4-[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound that belongs to the class of dihydropyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry. The structure of this compound includes a dihydropyridine core, which is a common motif in many pharmacologically active molecules, particularly calcium channel blockers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-diethyl 2,6-dimethyl-4-[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine under acidic conditions. The specific steps are:

    Condensation Reaction: The reaction starts with the condensation of 2,6-dimethyl-3,5-dicarbethoxy-1,4-dihydropyridine with 2-phenylethyl azide in the presence of a copper(I) catalyst to form the triazole ring.

    Cyclization: The intermediate undergoes cyclization to form the dihydropyridine core.

    Esterification: The final step involves esterification to introduce the ethyl groups at the 3 and 5 positions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of automated synthesis platforms can help in scaling up the production while maintaining the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

3,5-diethyl 2,6-dimethyl-4-[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The dihydropyridine core can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can convert the dihydropyridine to tetrahydropyridine or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the triazole and dihydropyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Conditions for substitution reactions vary but often involve the use of strong bases or acids to facilitate the reaction.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Tetrahydropyridine derivatives.

    Substitution: Various substituted dihydropyridine or triazole derivatives depending on the reagents used.

Scientific Research Applications

3,5-diethyl 2,6-dimethyl-4-[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a calcium channel blocker, which can be useful in treating cardiovascular diseases.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3,5-diethyl 2,6-dimethyl-4-[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with calcium channels. The dihydropyridine core is known to bind to the L-type calcium channels, inhibiting the influx of calcium ions into cells. This action can lead to vasodilation and a decrease in blood pressure, making it useful in the treatment of hypertension.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine calcium channel blocker used to treat hypertension and angina.

    Amlodipine: A long-acting dihydropyridine calcium channel blocker.

    Felodipine: Similar to nifedipine but with a longer duration of action.

Uniqueness

3,5-diethyl 2,6-dimethyl-4-[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate is unique due to the presence of the triazole ring, which can impart additional biological activities and improve the pharmacokinetic properties of the compound. This structural feature distinguishes it from other dihydropyridine derivatives and may offer advantages in specific therapeutic applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

diethyl 2,6-dimethyl-4-[1-(2-phenylethyl)triazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O4/c1-5-30-22(28)19-15(3)24-16(4)20(23(29)31-6-2)21(19)18-14-27(26-25-18)13-12-17-10-8-7-9-11-17/h7-11,14,21,24H,5-6,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJCSZLBSSNCTCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CN(N=N2)CCC3=CC=CC=C3)C(=O)OCC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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